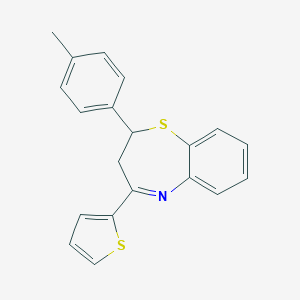

2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine, also known as Diltiazem, is a calcium channel blocker that is widely used in the treatment of hypertension, angina pectoris, and arrhythmia. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs in the world. In

Mecanismo De Acción

2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine works by blocking the entry of calcium ions into cardiac and smooth muscle cells, thereby reducing the contractility of these cells and decreasing the workload on the heart. This leads to a decrease in heart rate and blood pressure, and an increase in coronary blood flow. 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine also has vasodilatory effects, which further contribute to its antihypertensive and anti-anginal properties.

Biochemical and Physiological Effects

2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine has been shown to have a number of biochemical and physiological effects, including:

1. Reduction in heart rate and blood pressure

2. Increased coronary blood flow

3. Decreased myocardial oxygen demand

4. Vasodilation of peripheral arteries and veins

5. Inhibition of platelet aggregation

6. Reduction in inflammation and oxidative stress

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine has several advantages as a research tool, including its well-established pharmacological effects and its availability in both oral and intravenous formulations. However, there are also some limitations to its use in lab experiments. For example, 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine can have off-target effects on other ion channels and transporters, which may complicate data interpretation. In addition, 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine has a relatively short half-life, which may require frequent dosing in long-term experiments.

Direcciones Futuras

There are several potential future directions for research on 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine. These include:

1. Investigation of its potential use in the treatment of other conditions such as migraine headaches and Alzheimer's disease

2. Development of new formulations with improved pharmacokinetic properties

3. Identification of new targets for 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine and investigation of its off-target effects

4. Study of its effects on calcium channel function and regulation in various tissues

5. Exploration of its potential use in combination with other drugs for synergistic effects.

Conclusion

In conclusion, 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine is a widely used calcium channel blocker with well-established pharmacological effects on cardiovascular diseases such as hypertension, angina pectoris, and arrhythmia. It has also been investigated for its potential use in the treatment of other conditions and as a research tool to study calcium channel function and regulation in various tissues. While there are some limitations to its use in lab experiments, there are also several potential future directions for research on 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine.

Métodos De Síntesis

The synthesis of 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine involves the condensation of 2-aminothiophenol with 2-(4-methylphenyl)acetonitrile in the presence of a basic catalyst such as sodium hydroxide. The resulting intermediate is then cyclized with sulfur and carbon disulfide to give the final product. The yield of this synthesis method is typically around 60-70%.

Aplicaciones Científicas De Investigación

2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine has been extensively studied for its therapeutic effects on cardiovascular diseases such as hypertension, angina pectoris, and arrhythmia. It has also been investigated for its potential use in the treatment of other conditions such as migraine headaches and Alzheimer's disease. In addition, 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine has been used as a research tool to study calcium channel function and regulation in various tissues.

Propiedades

IUPAC Name |

2-(4-methylphenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NS2/c1-14-8-10-15(11-9-14)20-13-17(18-7-4-12-22-18)21-16-5-2-3-6-19(16)23-20/h2-12,20H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLLIXDBOIRPAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-8,9-dimethyl-10-thia-6,6a,11-triaza-cyclopenta[b]phenanthren-7-one](/img/structure/B382668.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B382669.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B382670.png)

![4-(4-Allyl-2-methoxyphenoxy)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382671.png)

![8-{[5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline](/img/structure/B382672.png)

![Ethyl 5-amino-1-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate](/img/structure/B382673.png)

![2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B382676.png)

![2,3-Dihydro-1,4-benzodioxin-6-yl 2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B382677.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382678.png)

![diethyl 5-{2,5-dimethyl-3-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}isophthalate](/img/structure/B382680.png)

![N-(3-Cyano-2-thienyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B382686.png)

![Ethyl 4-(4-isopropylphenyl)-2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B382687.png)

![7-methyl-3-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382688.png)

![4-(2,6-dimethylmorpholin-4-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B382689.png)